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Compound of Interest

Compound Name: MI-503

Cat. No.: B609026

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide a comprehensive overview of the in vivo use of MI-503, a
potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL)
interaction. The following protocols and data are intended to guide researchers in designing
and executing preclinical studies to evaluate the efficacy and pharmacodynamics of MI-503 in
various cancer models.

Introduction

MI-503 is an orally bioavailable small-molecule inhibitor that disrupts the critical interaction
between menin and MLL fusion proteins, which are key drivers in certain types of leukemias,
such as those with MLL rearrangements.[1][2] This interaction is essential for the leukemogenic
activity of MLL fusion proteins. By inhibiting this interaction, MI-503 has been shown to induce
differentiation and apoptosis in MLL-rearranged leukemia cells and demonstrates significant
anti-tumor activity in in vivo models.[1][3] This document provides detailed information on its
dosage, treatment schedules, and relevant experimental protocols based on published
preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies involving MI-503.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b609026?utm_src=pdf-interest
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://pubmed.ncbi.nlm.nih.gov/25817203/
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.2minutemedicine.com/novel-drug-inhibits-mll-leukemia-progression-in-mice-preclinical/
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Table 1: MI-503 Dosage and Administration in Murine Models
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Table 2: Pharmacokinetic Properties of MI-503 in Mice
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Administration

Parameter Value Dosage Reference
Route
Oral 30 mg/kg or 100
] o ~75% Oral (p.0.) [1][7]
Bioavailability mg/kg
) 15 mg/kg (i.v.),
Peak Plasma ) Intravenous (i.v.)
) High 30 or 100 mg/kg [1]
Concentration & Oral (p.o.)

(p-0.)

Signaling Pathway and Experimental Workflow
Signaling Pathway of Menin-MLL Inhibition by MI-503

The diagram below illustrates the mechanism of action of MI-503. In MLL-rearranged
leukemias, the MLL fusion protein interacts with menin, leading to the trimethylation of histone
H3 at lysine 4 (H3K4me3) at target gene loci, such as HOXA9 and MEIS1. This results in
increased expression of these genes, which promotes leukemogenesis. MI-503 competitively
binds to menin, disrupting the menin-MLL interaction. This leads to a decrease in H3K4me3
levels at target promoters, resulting in the downregulation of oncogenic gene expression and
subsequent anti-leukemic effects.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.medchemexpress.com/MI-503.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4415852/
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

lllllllllll

Click to download full resolution via product page

Caption: Mechanism of MI-503 in disrupting the Menin-MLL interaction.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for assessing the in vivo efficacy of MI-503 in

a subcutaneous xenograft mouse model.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b609026?utm_src=pdf-body-img
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/product/b609026?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Cell Culture
(e.g., MV4;11 cells)

\ 4
2. Subcutaneous Injection
of Cells into Mice

A4

[3. Tumor Growth Monitorina

'

4. Treatment Initiation
(Tumor volume ~100 mms3)

5. Randomize into
Treatment Groups
(Vehicle vs. MI-503)

\

6. Daily Administration
(e.g., i.p. injection)

A

Continue Treatment

Y

7. Monitor Tumor Volume
and Body Weight

8. Endpoint Criteria Met
(e.g., Tumor size, Study duration)

9. Euthanasia and
Tissue Collection

10. Data Analysis
(Tumor growth inhibition,
Gene expression)

Click to download full resolution via product page

Caption: Workflow for an in vivo xenograft study with MI-503.
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Experimental Protocols
Preparation of MI-503 for In Vivo Administration

Materials:

e MI-503 powder

e Dimethyl sulfoxide (DMSO)

o PEG400 (Polyethylene glycol 400)

e Phosphate-buffered saline (PBS) or Saline
» Sterile, light-protected tubes

» Vortex mixer

» Sterile syringes and needles

Procedure for Intraperitoneal (i.p.) Injection Formulation:

Prepare a stock solution of MI-503 in DMSO.

» For the final working solution, prepare a vehicle solution consisting of 25% DMSO, 25%
PEG400, and 50% PBS.[7]

¢ Dissolve the MI-503 stock solution in the vehicle to achieve the desired final concentration
for dosing (e.g., for a 60 mg/kg dose in a 20g mouse, the concentration will depend on the
injection volume).

o Ensure the solution is clear and homogenous. If precipitation occurs, gentle warming and
vortexing may be required.

Prepare fresh daily before administration and protect from light.

Procedure for Oral (p.0.) Gavage Formulation:
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o While specific oral formulations for MI-503 are mentioned to have high bioavailability,
detailed public protocols are less common.[1][7] A common approach for similar compounds
involves suspension in a vehicle like 0.5% methylcellulose with 0.1% Tween-80 in water.
Formulation development and testing are recommended.

In Vivo Xenograft Efficacy Study

Animal Model:

» 4-6 week old female BALB/c nude mice.[7]

Cell Line:

e MV4;11 (human MLL-rearranged leukemia cell line).[7]
Procedure:

e Cell Implantation: Subcutaneously inject 1 x 107 MV4;11 cells in a mixture of serum-free
medium and Matrigel (1:1 ratio) into the flank of each mouse.[1]

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with
calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width?) / 2.

o Treatment Initiation: When tumors reach an average volume of approximately 100 mms,
randomize the mice into treatment and control groups (n=6-9 per group).[3][4][7]

e Drug Administration:

o Treatment Group: Administer MI-503 (e.g., 60 mg/kg) via intraperitoneal injection once
daily.[1][3]

o Control Group: Administer the vehicle solution using the same volume and route as the
treatment group.

e Monitoring: Continue to monitor tumor volume and body weight throughout the study. Body
weight is a key indicator of toxicity.[1]

o Endpoint and Analysis:
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o Euthanize the mice when tumors reach the predetermined endpoint size as per
institutional guidelines, or at the end of the study period (e.g., 35-38 days).[1][3]

o Excise tumors and measure their final weight and volume.

o Collect tissues (tumor, liver, kidney) for pharmacodynamic (e.g., qRT-PCR for HOXA9,
MEIS1 expression) and toxicity (e.g., H&E staining) analyses.[1]

Safety and Toxicity

Prolonged treatment with MI-503 at efficacious doses (e.g., 60 mg/kg daily for 38 days) has
been shown to be well-tolerated in mice, with no significant alterations in body weight or
morphological changes in the liver and kidney tissues.[1][8] Furthermore, studies have
indicated that MI-503 does not impair normal hematopoiesis in mice, suggesting a favorable
therapeutic window.[1] In studies involving combination with sorafenib, no substantial signs of
toxicity were observed.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for MI-503 In Vivo
Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609026#mi-503-dosage-and-treatment-schedule-for-
in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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